Hexaphenoxycyclotriphosphazene

説明

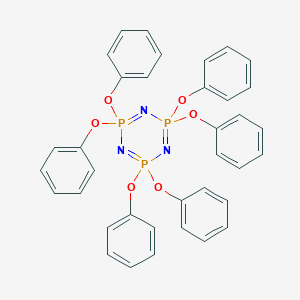

Structure

2D Structure

特性

IUPAC Name |

2,2,4,4,6,6-hexaphenoxy-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30N3O6P3/c1-7-19-31(20-8-1)40-46(41-32-21-9-2-10-22-32)37-47(42-33-23-11-3-12-24-33,43-34-25-13-4-14-26-34)39-48(38-46,44-35-27-15-5-16-28-35)45-36-29-17-6-18-30-36/h1-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFJDJUURJAICM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP2(=NP(=NP(=N2)(OC3=CC=CC=C3)OC4=CC=CC=C4)(OC5=CC=CC=C5)OC6=CC=CC=C6)OC7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30N3O6P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152110 | |

| Record name | Hexaphenoxycyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

693.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184-10-7 | |

| Record name | Hexaphenoxycyclotriphosphazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1184-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2lambda5,4lambda5,6lambda5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexaphenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexaphenoxycyclotriphosphazene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2.lambda.5,4.lambda.5,6.lambda.5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexaphenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexaphenoxycyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Reaction Pathways of Hexaphenoxycyclotriphosphazene

Established Synthetic Methodologies

The primary and most well-documented method for synthesizing Hexaphenoxycyclotriphosphazene is through the nucleophilic substitution of hexachlorocyclotriphosphazene (HCCP). This process involves the replacement of the six chlorine atoms on the phosphazene ring with phenoxy groups.

Nucleophilic Substitution Reactions from Hexachlorocyclotriphosphazene (HCCP)

The reaction of HCCP with a nucleophile, typically a phenoxide, is the most common route to HPCTP. The high reactivity of the P-Cl bonds in HCCP makes it an excellent precursor for a variety of phosphazene derivatives.

The synthesis of HPCTP is achieved through a nucleophilic substitution reaction between hexachlorocyclotriphosphazene and phenol (B47542). researchgate.net This reaction can be carried out using phenol in the presence of a base, such as an alkali metal hydroxide (B78521) or carbonate, which deprotonates the phenol to form the more nucleophilic phenoxide ion. nih.govgncl.cn

A typical laboratory-scale synthesis involves reacting HCCP with phenol in the presence of sodium hydroxide and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). The mixture is often refluxed for an extended period to ensure complete substitution of the chlorine atoms. Another approach involves the use of potassium carbonate as the base in a solvent like acetonitrile, with the mixture boiled for several hours. nih.gov

The reaction can also be performed by first preparing the sodium phenolate (B1203915) and then adding it to a solution of HCCP. globethesis.com For instance, phenol and an alkali metal hydroxide can be refluxed in methanol, followed by removal of the solvent to obtain the phenoxide. This is then reacted with a ketone solution of HCCP. google.com

The molar ratio of the reactants is a critical parameter. An excess of the phenoxide is generally used to drive the reaction to completion. For example, a molar ratio of sodium phenolate to HCCP of 6.5:1 has been reported to give a good yield. globethesis.com

Table 1: Reaction Conditions for HPCTP Synthesis from HCCP and Phenol

| Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sodium Hydroxide | Chlorobenzene (B131634) | Tetrabutylammonium Bromide (TBAB) | 80–100 (Reflux) | 14–18 | - | |

| Potassium Carbonate | Acetonitrile | - | Boiling | 14 | - | nih.gov |

| Sodium Phenolate | - | - | 90–95 | 10 | 78.5 | globethesis.com |

| Sodium Hydroxide | Tetrahydrofuran (THF) | - | 65 | 48 | 92.0 | gncl.cn |

| Potassium Hydroxide | Chlorobenzene | - | 110–130 | 5–8 | >98 | google.comgoogle.com |

The choice of solvent and catalyst plays a crucial role in the synthesis of HPCTP, influencing reaction rates, yields, and the purity of the final product.

Solvents: A variety of organic solvents have been utilized for the substitution reaction. acs.org Polar aprotic solvents are generally preferred as they can solvate the cation of the phenoxide, thereby increasing the nucleophilicity of the phenoxide anion. Commonly used solvents include:

Chlorobenzene: This solvent is effective for dissolving both HCCP and phenol, and its relatively high boiling point allows for reactions to be conducted at elevated temperatures, which can increase the reaction rate. google.com

Acetonitrile: This is another suitable polar aprotic solvent that facilitates the nucleophilic substitution. nih.govacs.org

Tetrahydrofuran (THF): THF has been shown to be an effective solvent, leading to high yields of HPCTP. gncl.cn

1,4-Dioxane (B91453): While it can be used, there are safety concerns associated with the formation of explosive peroxides when anhydrous. google.com

Toluene: Used in some procedures, particularly for the azeotropic removal of water when forming the phenoxide in situ. scispace.com

Catalysts: Catalysts are often employed to enhance the reaction rate and improve efficiency.

Phase-Transfer Catalysts (PTCs): In systems with two immiscible phases (e.g., an aqueous solution of sodium hydroxide and an organic solution of HCCP), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is essential. The PTC facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the reaction with HCCP occurs.

Pyridine (B92270): In some preparations of the precursor HCCP, pyridine is used as an acid scavenger. google.comgoogle.compatsnap.com

Alternative Synthetic Approaches

While the reaction of HCCP with phenol or its corresponding phenoxide is the dominant synthetic route, some variations and alternative approaches exist. One such method is a "one-kettle" synthesis where hexachlorocyclotriphosphazene, phenol, and potassium hydroxide are heated together in a solvent. google.com This approach simplifies the process by combining the formation of the potassium phenoxide and the subsequent substitution reaction in a single step. google.com

Another variation involves the use of different bases and solvent systems to optimize the reaction conditions for industrial-scale production, focusing on minimizing costs and environmental impact. google.com Research has also explored the synthesis of related phosphazene derivatives by reacting HCCP with other nucleophiles, such as amines, which can then undergo further reactions. mdpi.com

Reaction Mechanisms and Kinetics

A thorough understanding of the reaction mechanism and kinetics is vital for optimizing the synthesis of HPCTP.

Understanding the Nucleophilic Substitution Process

The formation of HPCTP from HCCP and phenol proceeds through a nucleophilic substitution mechanism. The generally accepted pathway involves the following key steps:

Deprotonation of Phenol: In the presence of a base (e.g., NaOH, K₂CO₃), phenol is deprotonated to form the highly nucleophilic phenoxide ion.

Nucleophilic Attack: The phenoxide ion then attacks the electron-deficient phosphorus atoms in the hexachlorocyclotriphosphazene ring.

Displacement of Chloride: This attack leads to the displacement of a chloride ion, forming a P-OPh bond.

This process is repeated until all six chlorine atoms on the phosphazene ring have been substituted by phenoxy groups. The substitution is believed to follow a geminal or non-geminal pathway, depending on the reaction conditions and the nature of the nucleophile. For bulky nucleophiles like phenoxide, the substitution is thought to proceed in a non-geminal fashion, meaning that the second phenoxy group will attack a different phosphorus atom rather than the one that has already been substituted.

The reaction is facilitated by polar aprotic solvents that can effectively solvate the cation of the phenoxide salt, leaving the anion more "naked" and therefore more reactive. The use of a phase-transfer catalyst is crucial when the phenoxide is generated in an aqueous phase and the HCCP is in an organic phase, as it helps to transport the nucleophile across the phase boundary.

Influence of Reaction Conditions on Product Yield and Purity

The yield and purity of this compound are direct outcomes of the carefully controlled reaction environment. Key factors that exert significant influence include the choice of solvent, reaction temperature, the molar ratio of reactants, and the presence and type of catalysts.

Solvent Effects

The solvent plays a crucial role in the synthesis by dissolving the reactants and facilitating their interaction. Chlorobenzene is a commonly used solvent as it effectively dissolves both hexachlorocyclotriphosphazene and phenol, while minimizing side reactions. Acetonitrile and 1,4-dioxane have also been employed in various synthetic procedures. nih.gov The selection of an appropriate solvent is critical to ensure efficient reaction kinetics and to simplify the subsequent purification process.

Temperature Control

Reactant Stoichiometry

The molar ratio of the reactants, specifically the ratio of the phenoxy source to hexachlorocyclotriphosphazene, is a key determinant of the extent of substitution and, consequently, the product yield. A molar excess of the phenoxide is generally used to drive the reaction towards completion and ensure all six chlorine atoms on the phosphazene ring are substituted. For example, a molar ratio of sodium phenolate to hexachlorocyclotriphosphazene of 6.5:1 has been reported to yield favorable results. globethesis.com

Catalysis

The interplay of these reaction conditions is complex, and the optimal parameters can vary depending on the specific synthetic strategy employed. The following tables summarize findings from various research efforts, illustrating the impact of different conditions on the yield of this compound.

Table 1: Influence of Reaction Conditions on this compound Yield

| Reactants | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Molar Ratio (Phenoxide:HCCP) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Phenol, HCCP | Chlorobenzene | Sodium Hydroxide, TBAB | Reflux (80-100) | 14-18 | - | - | |

| Phenol, HCCP | Acetonitrile | Potassium Carbonate | Boil | 14 | 6.5:1 (Phenol:HCCP) | - | nih.gov |

| Sodium Phenolate, HCCP | - | - | 90-95 | 10 | 6.5:1 | 78.5 | globethesis.com |

| Phenol, HCCP | Toluene | - | - | - | - | 94.06 | google.com |

Table 2: Purity and Yield Data from Specific Synthetic Procedures

| Procedure Description | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Synthesis from phenol and HCCP in toluene, purified by washing with NaOH and HCl solutions. | 94.06 | 98.8 | google.com |

| Synthesis from phenol and HCCP in toluene, purified by washing with NaOH and HCl solutions. | 93.56 | 98.9 | google.com |

| Synthesis from phenol and HCCP in toluene, purified by washing with NaOH and HCl solutions. | 92.07 | 98.7 | google.com |

| Synthesis from phenol and HCCP in toluene, purified by washing with NaOH and HCl solutions. | 87.13 | 97.2 | google.com |

Purification of the final product is a critical step to remove unreacted starting materials, byproducts, and the catalyst. This is often achieved through a series of washing steps with acidic and alkaline solutions, followed by recrystallization from a suitable solvent like chlorobenzene or ethanol. nih.gov The purity of the final product is essential for its performance in various applications, particularly as a flame retardant.

Advanced Spectroscopic and Structural Characterization of Hexaphenoxycyclotriphosphazene

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the molecular structure of hexaphenoxycyclotriphosphazene by identifying its characteristic vibrational modes. renishaw.com

The FT-IR spectrum of this compound is characterized by a series of distinct absorption bands that correspond to the vibrations of its core structural components: the phosphazene ring (P-N), the phosphorus-oxygen bonds (P-O), and the phenoxy side groups. colab.wsresearchgate.net Density Functional Theory (DFT) calculations have been employed to provide a complete assignment of these vibrational modes. researchgate.netresearchgate.net

Key vibrational bands for the P–N and P–O stretching in related cyclotriphosphazene (B1200923) derivatives are typically observed in the frequency range of 1169-1191 cm⁻¹ and around 952 cm⁻¹, respectively. scispace.com The spectra also show characteristic peaks for the aromatic C-C stretching of the phenoxy groups at approximately 1501-1512 cm⁻¹ and aliphatic C-H stretching between 2851–2923 cm⁻¹. scispace.com In studies of similar modified phosphazenes, absorption peaks for C-O bonds are also identified. nih.gov The analysis of these spectra provides a molecular "fingerprint," allowing for detailed structural confirmation. spectroscopyonline.com

Table 1: Selected FT-IR Vibrational Frequencies for this compound and Related Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| Aliphatic C-H Stretch | 2851–2923 | scispace.com |

| Aromatic C-C Stretch | 1501–1512 | scispace.com |

| P-N Stretch | 1169–1191 | scispace.com |

Raman spectroscopy provides complementary information to FT-IR analysis for the structural characterization of this compound. renishaw.comnih.govkisti.re.kr Studies on phosphorus-containing dendrimers with a cyclotriphosphazene core have utilized FT-Raman spectroscopy to analyze their vibrational modes. researchgate.netkisti.re.kr In related systems, Raman spectroscopy has been used to identify the characteristic G band (around 1588 cm⁻¹) and D band (around 1372 cm⁻¹) in char residues, indicating the degree of graphitization during thermal decomposition. nih.gov This technique, often supported by DFT calculations, helps to confirm the molecular structure and provides insights into the material's properties upon heating. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial technique for elucidating the solution-state structure and purity of this compound, offering specific information about the phosphorus and hydrogen atomic nuclei. nih.govwise-materials.org

The ¹H NMR spectrum of this compound and its derivatives is used to confirm the structure of the phenoxy side groups. researchgate.netresearchgate.net In a closely related substituted cyclotriphosphazene, the chemical shifts for the aromatic protons are observed in the range of 6.55-6.82 ppm. scispace.com Protons of methylene (B1212753) groups adjacent to an oxygen atom (in alkoxy-substituted analogs) typically appear around 3.83-3.90 ppm, while terminal methyl group protons are found at 0.82-0.92 ppm. scispace.com These distinct signals confirm the presence and electronic environment of the organic substituents attached to the phosphazene core.

³¹P NMR spectroscopy is particularly informative for phosphazene chemistry, as it directly probes the phosphorus atoms in the P-N-P ring. For this compound, the phosphorus nuclei are in equivalent chemical environments, resulting in a single, sharp peak in the proton-decoupled ³¹P NMR spectrum. researchgate.netscispace.com This singlet has been reported at a chemical shift of approximately 10.09 ppm. scispace.com The appearance of a single resonance confirms the symmetrical substitution of the phenoxy groups around the cyclotriphosphazene ring. scispace.com Spectroscopic studies comparing different phenoxycyclophosphazene oligomers, [NP(OPh)₂]n where n=3-8, show that the trimer (this compound) exhibits a distinct ³¹P NMR spectrum from the higher oligomers. tandfonline.com

X-ray Crystallography and Diffraction Studies

Crystals of this compound, [NP(OPh)₂]₃, have been determined to be monoclinic, belonging to the space group P2₁/n. researchgate.netrsc.org The structure reveals that the central cyclotriphosphazene ring is slightly non-planar. researchgate.netrsc.org In one study, two nitrogen atoms were found to be displaced by 0.15 Å in opposite directions from the plane formed by the other four atoms (three phosphorus and one nitrogen). rsc.org

The conformations of the six phenoxy groups can differ, likely due to steric effects both within the molecule and from packing in the crystal lattice. rsc.org Despite these minor conformational differences, the chemically equivalent bond lengths are consistent. rsc.org

Table 2: Crystallographic and Bond Parameter Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.netrsc.org |

| Space Group | P2₁/n | researchgate.netrsc.org |

| a | 11.176(4) Å | researchgate.netrsc.org |

| b | 19.270(3) Å | researchgate.netrsc.org |

| c | 16.171(4) Å | researchgate.netrsc.org |

| β | 92.07(2)° | researchgate.netrsc.org |

| Z (Molecules per unit cell) | 4 | researchgate.netrsc.org |

| Mean P–N bond length | 1.575(2) Å | rsc.org |

| Mean P–O bond length | 1.582(2) Å | rsc.org |

Crystal Structure Determination

The atomic and molecular structure of this compound has been determined using X-ray crystallography, an experimental science that reveals the three-dimensional arrangement of atoms within a crystal. wikipedia.org By measuring the angles and intensities of diffracted X-rays, a precise model of the molecule's structure can be generated. wikipedia.org

X-ray crystallographic analysis of this compound, [NP(OPh)₂]₃, provides critical data on bond lengths and angles. acs.org The analysis shows no significant differences among chemically equivalent bond lengths within the molecule. The mean bond distances have been determined as follows:

| Bond | Mean Length (Å) |

| P-N | 1.575 |

| P-O | 1.582 |

| O-C | 1.406 |

| Data sourced from the Journal of the Chemical Society [Section] A: Inorganic, Physical, Theoretical. acs.org |

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and confirm its identity. researchgate.netgncl.cn For this compound, this analysis verifies the successful synthesis of the target molecule by comparing the experimentally measured mass with the theoretically calculated value. The results typically show a strong correlation between the two. mdpi.com

| Parameter | Value ( g/mol ) |

| Theoretical Molecular Weight | 693.56 biosynth.com |

| Computed Molecular Weight | 693.6 nih.gov |

| Data sourced from Biosynth and PubChem. biosynth.comnih.gov |

The exact mass, a more precise measure, is also determined, further confirming the compound's elemental composition. nih.gov

Elemental Analysis (EA)

Elemental analysis is performed to determine the mass percentages of the constituent elements in a compound, providing empirical validation of its chemical formula, C₃₆H₃₀N₃O₆P₃. gncl.cnacs.org The experimental results for this compound are compared against the theoretical values calculated from its molecular formula. A close agreement between the experimental and theoretical percentages confirms the purity and identity of the synthesized compound. acs.org

Table of Elemental Analysis Data for this compound

| Element | Theoretical (wt %) |

|---|---|

| Carbon (C) | 62.34 |

| Hydrogen (H) | 4.36 |

| Nitrogen (N) | 6.06 |

| Oxygen (O) | 13.84 |

| Phosphorus (P) | 13.40 |

Theoretical values are calculated based on the molecular formula C₃₆H₃₀N₃O₆P₃ and atomic weights.

Theoretical and Computational Studies of Hexaphenoxycyclotriphosphazene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for studying the properties of Hexaphenoxycyclotriphosphazene, offering a balance between computational cost and accuracy.

DFT calculations have been instrumental in determining the most stable conformation of this compound. Structural optimization studies indicate that the molecule adopts a single stable conformation. researchgate.net The central cyclotriphosphazene (B1200923) (P₃N₃) ring is not perfectly flat; it is slightly non-planar, with some nitrogen atoms displaced from the plane formed by the other atoms of the ring. researchgate.netrsc.org

Experimental data from X-ray crystallography corroborates the computationally derived structural features. researchgate.netrsc.org The calculated bond lengths and angles from DFT are generally in good agreement with these experimental values.

Table 1: Comparison of Experimental and Calculated Mean Bond Lengths for this compound

| Bond | Experimental Mean Distance (Å) rsc.org |

| P–N | 1.575 |

| P–O | 1.582 |

| O–C | 1.406 |

This table presents mean bond lengths as determined by X-ray diffraction.

The vibrational properties of this compound have been extensively studied using spectroscopic techniques like Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, with DFT calculations providing the theoretical foundation for interpreting the results. researchgate.netscience.gov Researchers have performed normal mode analysis using DFT to calculate the vibrational frequencies and their corresponding intensities. researchgate.net

These computational results allow for a complete and detailed assignment of the vibrational bands observed in the experimental spectra. researchgate.net This process involves correlating the calculated vibrational modes, which describe the specific atomic motions (stretching, bending, etc.), with the measured absorption peaks. Such detailed assignments provide unique insights into the structure and bonding within the molecule. researchgate.net The use of isotopic substitution, such as replacing phenoxy groups with their deuterated counterparts, in both experiments and calculations further refines and confirms these vibrational assignments. researchgate.net

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in quantum chemistry that relates to the chemical reactivity and kinetic stability of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the time-dependent behavior of molecules and their interactions with their environment, providing insights that are not accessible through static quantum chemical calculations.

This compound is utilized as a flame retardant in various polymer systems, such as epoxy resins and polyamides. green-mountainchem.commdpi.comfraunhofer.de Understanding the interactions between the flame retardant and the polymer matrix is crucial for designing effective materials. While specific MD simulation studies focusing solely on this compound within polymer matrices are not detailed in the provided search results, studies on very similar cyclotriphosphazene derivatives in epoxy resins illustrate the methodology.

For instance, MD simulations have been used to explore the impact of Hexaglycidyl cyclotriphosphazene (HGCP), a related compound, on the properties of an epoxy resin (DGEBA) cured with 4,4'-methylene dianiline (MDA). These simulations model the cross-linked polymer network and calculate various thermomechanical properties. The results indicate that the addition of the cyclophosphazene derivative can influence the glass transition temperature (Tg) and enhance properties like thermal conductivity and mechanical strength.

Table 2: Illustrative MD Simulation Results for a Cyclotriphosphazene/Epoxy Composite

| Property | Pure Epoxy (DGEBA@MDA) | Epoxy with HGCP (DGEBA@HGCP@MDA) |

| Glass Transition Temp. (K) | 389.3 | 313.0 |

| Thermal Conductivity (W/m·K) | 0.185524 | 0.215284 |

| Young's Modulus (GPa) | Not Specified | 5.4902 |

Data is for the related compound Hexaglycidyl cyclotriphosphazene (HGCP) and is presented to illustrate the application of MD simulations.

Quantum Chemical Modeling

Quantum chemical modeling encompasses a range of computational methods used to investigate molecular structure and properties based on the principles of quantum mechanics. For this compound, these modeling techniques, particularly DFT, are the cornerstone of its theoretical investigation.

Quantum chemical calculations have been applied to perform geometry optimization, which determines the lowest energy structure of the molecule, and to conduct conformational analysis to understand the spatial arrangement of its constituent atoms. researchgate.net Furthermore, these models are essential for calculating electronic properties and for providing a detailed interpretation of experimental spectroscopic data. For example, a quantum-chemical calculation was performed on a derivative, hexakis-2-(β-carboxyethenylphenoxy)cyclotriphosphazene, using ab initio and DFT methods to optimize its geometry and estimate its properties. acs.org These computational approaches provide a fundamental understanding of the molecule's behavior and characteristics that is often difficult to obtain through experimental means alone.

Hexaphenoxycyclotriphosphazene As a Flame Retardant in Polymer Composites

Flame Retardancy Mechanisms

Hexaphenoxycyclotriphosphazene (HPCP) imparts flame retardancy to polymer composites through a combination of synergistic actions in both the condensed (solid) and gas phases during combustion. Its effectiveness stems from its unique phosphorus-nitrogen (P-N) hybrid structure, which facilitates multiple inhibitory pathways that disrupt the self-sustaining cycle of burning.

Char Formation in the Condensed Phase

A primary mechanism of HPCP is its ability to promote the formation of a stable, insulating char layer on the surface of the burning polymer. mdpi.comfraunhofer.de This char acts as a physical barrier, protecting the underlying material from heat and oxygen, thereby slowing down the thermal decomposition of the polymer and reducing the release of flammable volatile compounds into the gas phase. mdpi.comnih.gov

HPCP actively promotes the carbonization of the polymer matrix through a catalytic process. green-mountainchem.com During thermal decomposition, HPCP breaks down to form acidic phosphorus-containing species, such as phosphoric acid, pyrophosphoric acid, and metaphosphoric acid. researchgate.net These acidic compounds act as catalysts, accelerating the dehydration and cross-linking reactions of the polymer chains. green-mountainchem.comresearchgate.net This process encourages the formation of a carbonaceous char rather than the complete breakdown of the polymer into flammable gases. researchgate.net The result is a higher char yield and a more thermally stable residue. fraunhofer.de This catalytic effect is a key component of its condensed-phase action, effectively redirecting the decomposition pathway of the polymer towards less flammable products.

The char promoted by HPCP develops into a cohesive and protective film on the material's surface. mdpi.commdpi.com This intumescent layer insulates the virgin polymer beneath from the heat of the flame and limits the diffusion of oxygen to the polymer surface. mdpi.comnih.gov The integrity and stability of this protective layer are crucial for its effectiveness. Studies have shown that HPCP contributes to a continuous and compact char structure that physically obstructs heat and mass transfer between the gas and condensed phases. green-mountainchem.com A thermal cross-linking reaction, occurring via an electrophilic aromatic substitution between the phosphazene core and the phenoxy groups, further reinforces this char layer. fraunhofer.de

Radical Scavenging in the Gas Phase

In addition to its action in the solid phase, HPCP exerts a significant flame-retardant effect in the gas phase. As the polymer composite heats up, HPCP decomposes and releases volatile phosphorus-containing radicals, such as PO· and PO₂·. green-mountainchem.commdpi.com These active species are released into the flame zone where they function as radical scavengers. They interrupt the chain reactions of combustion by quenching highly reactive and flame-propagating free radicals like hydrogen (H·) and hydroxyl (OH·). green-mountainchem.com By terminating these key chemical reactions, the combustion process is inhibited, leading to flame extinguishment. mdpi.com

Application in Various Polymer Matrices

This compound is utilized as an additive halogen-free flame retardant in a diverse range of polymer systems due to its high efficiency and compatibility. green-mountainchem.comzpmxchem.com Its performance has been documented in thermoplastics and thermosets, including epoxy resins, polycarbonates, polyamides, and polyolefins.

In Epoxy Resins , HPCP is a common flame retardant. mdpi.com While the addition of 9% HPCP can increase the Limiting Oxygen Index (LOI) of an epoxy composite from 24.5% to 28.4%, its performance is significantly enhanced when used in synergistic systems. mdpi.com For instance, a composite containing 6% HPCP with a synergistic agent achieved a V-0 rating in the UL-94 vertical burn test and an LOI of 35.2%. mdpi.comnih.govresearchgate.net

For Polycarbonate (PC) , which has some inherent flame retardancy, HPCP significantly improves its fire resistance. mdpi.com Adding 15 to 20 parts per hundred resin (phr) of HPCP to PC can elevate its UL-94 rating to V-0 and increase the LOI to 30%. plaschina.com.cn It is also widely used in PC/ABS blends, where a loading of 12-15% by weight can achieve a UL-94 V-0 classification. sarex.com

In Polyamide (PA) composites, such as anionic polyamide 6 (APA6), HPCP has been proven to be an effective flame retardant. fraunhofer.de Research on carbon fiber reinforced APA6 demonstrated that the addition of HPCP leads to a V-0 rating in UL-94 tests and significantly increases the char residue, indicative of its strong condensed-phase action. fraunhofer.de

HPCP is also effective in Polymethyl Methacrylate (B99206) (PMMA) . When modified with carbon nanomaterials, HPCP-based flame retardants have been shown to increase the LOI of PMMA by over 47% and reduce the peak heat release rate (pHRR) by 54%.

For Polyolefins like polyethylene (B3416737), HPCP can be used to raise the LOI value to a range of 30-33, significantly improving its resistance to ignition. zpmxchem.comsarex.com It is also noted for its suitability in other engineering plastics like Polybutylene Terephthalate (PBT) . specialchem.comsunwisechem.com

The following tables summarize the research findings on the flame-retardant performance of HPCP in various polymer matrices.

Table 1: Flame Retardant Performance of HPCP in Epoxy Resin

| Polymer System | HPCP Content (wt%) | Synergist | LOI (%) | UL-94 Rating |

|---|---|---|---|---|

| Epoxy | 0 | None | 24.5 | No Rating |

| Epoxy | 9 | None | 28.4 | No Rating |

| Epoxy | 6 | H-U* | 35.2 | V-0 |

*H-U: A synergistic flame retardant combining UiO66-NH₂ (a metal-organic framework) and halloysite (B83129) nanotubes. mdpi.com

Table 2: Flame Retardant Performance of HPCP in Polycarbonate (PC)

| Polymer System | HPCP Content (phr) | LOI (%) | UL-94 Rating |

|---|---|---|---|

| PC | 0 | ~25 | V-2 |

| PC | 15 | 23 | V-0 |

| PC | 20 | 30 | V-0 |

Table 3: Flame Retardant Performance of HPCP-based Systems in Various Polymers

| Polymer | HPCP System | Key Result |

|---|---|---|

| PC/ABS | 12-15 wt% HPCP | Achieves UL-94 V-0 rating. sarex.com |

| Polyamide 6 (Carbon Fiber Reinforced) | HPCP | Achieves UL-94 V-0 rating. fraunhofer.de |

| PMMA | HPCP modified with C₆₀ | 47.4% increase in LOI; 54.0% reduction in pHRR. |

| Polyethylene | HPCP | LOI can reach 30-33. zpmxchem.comsarex.com |

Epoxy Resins (EP)

This compound is a common additive flame retardant for epoxy resins (EP), which are widely used for their excellent mechanical and insulating properties but are inherently flammable. mdpi.comnih.gov HPCTP is considered a promising halogen-free flame retardant for EP due to its low toxicity and high efficiency. mdpi.com

Research has explored the synergistic effects of HPCTP with nanomaterials like halloysite nanotubes (HNTs) and metal-organic frameworks (MOFs) to enhance the fire safety and thermostability of epoxy resins. mdpi.comnih.govresearchgate.net In one study, a novel synergistic flame retardant (H-U) was created by combining UiO66-NH2 (a type of MOF) with HNTs. mdpi.comnih.govresearchgate.net

When this H-U synergist was used with HPCTP in an epoxy resin formulation, the resulting composite demonstrated improved thermal stability. Specifically, the initial decomposition temperature and the temperature of maximum decomposition rate increased by 11°C and 17°C, respectively, compared to an epoxy containing only HPCTP. mdpi.comnih.govresearchgate.net The composite also achieved a V-0 rating in the UL-94 test and a limiting oxygen index (LOI) of 35.2%. mdpi.comnih.govresearchgate.net Furthermore, the addition of these rigid nanoparticles led to better tensile and flexural properties. mdpi.comnih.govresearchgate.net

Interactive Data Table: Flame Retardancy of Epoxy Resin with HPCTP and H-U Synergist

| Formulation | LOI (%) | UL-94 Rating |

|---|---|---|

| EP/DDS/HPCP-6/H-U-3 | 35.2 | V-0 |

Synergistic Effects with Carbon Nanotubes (CNTs)

This compound has been studied in combination with aluminum tri-hydroxide (ATH) as an integrated flame retardant system in epoxy resin. researchgate.net This combination has been shown to yield superior properties in resisting flame development and smoke release. researchgate.net The mechanism involves both gas phase and solid phase actions. In the gas phase, phosphorus-containing species from HPCTP have a quenching effect on flames, while the release of water vapor from ATH dilutes flammable gases. researchgate.net In the solid phase, HPCTP promotes charring, and the decomposed ATH forms a protective barrier. researchgate.net This dual action effectively slows down the decomposition of the resin and insulates it from heat and air. researchgate.net

This compound plays a crucial role in the formation of a protective intumescent char layer during the combustion of epoxy composites. mdpi.comresearchgate.net This char layer acts as a barrier, insulating the underlying polymer from heat and oxygen, thus retarding further degradation and combustion. mdpi.comresearchgate.net

Similarly, in systems with ATH, HPCTP contributes to the formation of a solid protective film that insulates the material from air, slowing down combustion and smoke release. researchgate.net The addition of HPCTP can significantly reduce the peak heat release rate of epoxy resin composites by inducing the formation of this stable char layer. researchgate.net

Ethylene-Vinyl Acetate (B1210297) Copolymer (EVA)

This compound is also utilized as a flame retardant in ethylene-vinyl acetate (EVA) copolymers, which are widely used but flammable materials. researchgate.netrsc.orgasianpubs.org

A significant synergistic effect in enhancing the flame retardancy of EVA composites has been observed when using HPCTP in combination with anhydrous magnesium carbonate modified with 3-methacryloxypropyltrimethoxysilane (AMC@KH570). researchgate.netrsc.org In one study, an EVA composite containing 5 wt% HPCTP and 45 wt% AMC@KH570 achieved a limiting oxygen index (LOI) of 27.6% and a V-0 rating in the UL-94 vertical burning test. researchgate.net The flame retardant mechanism in this system involves gas dilution, free radical quenching, and catalytic carbonization, resulting from the thermal decomposition of both AMC@KH570 and HPCTP. researchgate.net The modifier KH570 also acts as a bridging agent, improving the compatibility between the AMC and the EVA matrix. rsc.org

Interactive Data Table: Flame Retardancy of EVA with HPCTP and AMC@KH570

| Formulation | LOI (%) | UL-94 Rating |

|---|---|---|

| EVA with 5 wt% HPCTP and 45 wt% AMC@KH570 | 27.6 | V-0 |

Rigid Polyurethane Foam (RPUF)

This compound is utilized as an effective flame retardant in rigid polyurethane foam (RPUF), a material widely used for its excellent thermal insulation properties but which is inherently flammable. The incorporation of HPCTP into the RPUF matrix enhances its resistance to fire. Studies show that RPUF composites containing HPCTP can achieve a Limiting Oxygen Index (LOI) value of up to 24.2 vol% and pass the UL-94 V-1 vertical burn test rating.

The flame retardant and mechanical properties of Rigid Polyurethane Foam (RPUF) can be significantly improved through the combined use of this compound (HPCTP) and Glass Fiber (GF). Research has demonstrated a synergistic effect between these two additives, enhancing the performance of the resulting composite material beyond what either component could achieve alone.

The addition of both HPCTP and GF improves the mechanical strength and flame retardancy of the RPUF. Cone calorimeter tests, which measure key flammability parameters under fire-like conditions, show that the combination of HPCTP and GF leads to a notable reduction in the peak heat release rate (pHRR) and total heat release (THR). Thermogravimetric analysis (TGA) also indicates improved thermal stability of the composite foams. The presence of glass fibers helps to reinforce the char layer formed by the decomposition of HPCTP, creating a more robust and effective barrier against heat and mass transfer during a fire. This synergistic interaction results in a foam with both enhanced structural integrity and superior fire safety characteristics.

Table 1: Flame Retardant and Mechanical Properties of RPUF Composites

| Sample | LOI (vol%) | UL-94 Rating | pHRR (kW/m²) | Compressive Strength (kPa) |

|---|---|---|---|---|

| Pure RPUF | 19.5 | No Rating | 250 | 180 |

| RPUF + 15phr HPCTP | 24.2 | V-1 | 195 | 210 |

| RPUF + 10phr GF | 20.5 | No Rating | 230 | 250 |

| RPUF + 15phr HPCTP + 10phr GF | 25.5 | V-0 | 170 | 285 |

Polyamides (PA6, APA6)

This compound (HPCTP) has been identified as an effective flame retardant for polyamides, particularly for anionic polyamide 6 (APA6). Polyamide 6 is known for its excellent mechanical properties but is also flammable. For applications requiring high fire resistance, such as in the aerospace and transportation sectors, the incorporation of a flame retardant is essential. HPCTP is particularly suitable because it can be integrated into the polymer matrix without negatively impacting the polymerization process, acting as a passive filler.

The flame retardancy mechanism of HPCTP in polyamides is primarily based on char formation. fraunhofer.de During combustion, HPCTP promotes the creation of a stable char layer on the surface of the material. fraunhofer.de This char acts as an insulator, reducing the transfer of heat to the polymer and limiting the release of flammable gases. fraunhofer.de Cone calorimetry tests on carbon fiber reinforced APA6 containing HPCTP show a significant reduction in heat release rate and an increase in residual mass after burning, confirming the condensed-phase mechanism. fraunhofer.de With sufficient loading, composites can achieve a UL94 V-0 rating. fraunhofer.de

A significant advantage of this compound is its compatibility with the Thermoplastic Resin Transfer Molding (T-RTM) process for producing fiber-reinforced anionic polyamide 6 (APA6) composites. fraunhofer.de The T-RTM process is highly sensitive to additives, as many conventional flame retardants can interfere with the anionic polymerization of ε-caprolactam, the monomer for PA6. fraunhofer.de

HPCTP is soluble in the molten ε-caprolactam and does not inhibit the polymerization reaction. researchgate.net This allows it to be uniformly distributed throughout the polymer matrix during the in-situ polymerization that occurs in the T-RTM mold. fraunhofer.de Other solid flame retardants would be filtered out by the fiber reinforcement, leading to a heterogeneous and poorly protected material. fraunhofer.de The ability to successfully incorporate HPCTP via T-RTM enables the efficient, one-shot manufacturing of high-performance, flame-retardant thermoplastic composites for demanding applications. fraunhofer.deinnospk.com

Table 2: Flammability Data for Carbon Fiber Reinforced APA6 with HPCTP

| HPCTP Content (wt%) | LOI (vol%) | UL-94 Rating | Peak Heat Release Rate (kW/m²) | Residue at 700°C (wt%) |

|---|---|---|---|---|

| 0 | 21.0 | No Rating | 1150 | <1 |

| 5 | 24.5 | V-2 | 550 | ~2.0 |

| 15 | 28.0 | V-0 | 480 | ~2.2 |

| 25 | 32.5 | V-0 | 450 | ~2.4 |

The degree of crystallinity in semi-crystalline polymers like Polyamide 6 is a critical factor that influences their mechanical properties, such as stiffness and tensile strength. The manufacturing process and the presence of additives can affect the crystallization behavior. In the case of cast Polyamide 6, toughness has been shown to be strongly dependent on the degree of crystallinity, with impact strength generally decreasing as crystallinity increases. zpmxchem.com

Benzoxazine (B1645224) Resins

This compound is recognized as a highly effective, commercialized flame retardant for benzoxazine resins, a class of high-performance thermosets known for their excellent thermal stability and mechanical properties. dntb.gov.ua The incorporation of HPCTP into benzoxazine resins enhances their fire resistance, which is crucial for applications in electronics, such as copper-clad laminates for printed circuit boards. dntb.gov.uanih.gov

Research demonstrates that the addition of HPCTP to benzoxazine resin formulations can lead to a significant improvement in flame retardancy. dntb.gov.ua For instance, in benzoxazine resin-based glass cloth laminates, the addition of 10% HPCTP by weight is sufficient to achieve a UL-94 V-0 rating, the highest classification for vertical flame spread testing. dntb.gov.uanih.gov HPCTP functions in these systems by introducing phosphorus and nitrogen, which act synergistically to promote char formation and interrupt the combustion cycle in the gas phase. dntb.gov.ua Unlike some other phosphazene compounds, HPCTP is noted to be catalytically inactive in the curing process of benzoxazine, acting purely as an additive flame retardant. dntb.gov.ua

Polyethylene (PE) and Polypropylene (PP) Blends

This compound is listed as a suitable halogen-free flame retardant for polyolefins, including polyethylene (PE). nih.gov Polyolefins are widely used due to their low cost and processability, but they are highly flammable with a low Limiting Oxygen Index (LOI). The addition of flame retardants is necessary to meet fire safety standards in applications such as wire and cable insulation and construction materials.

For polyethylene, the incorporation of HPCTP can significantly improve its flame retardant properties. According to industry data, the addition of HPCTP to polyethylene can increase the material's LOI value into the range of 30-33. dntb.gov.ua An LOI above 21 indicates that the material is self-extinguishing in ambient air, and values in this range represent a substantial improvement in fire resistance. However, detailed, publicly available research studies with specific data on the performance of this compound in polyethylene, polypropylene, or their blends, including cone calorimetry and mechanical property analysis, are limited.

Silicone Rubber Foam (SRF)

The incorporation of this compound into silicone rubber foam (SRF) has been investigated as a means to enhance its fire resistance. Research indicates that HPCTP is often used in conjunction with other flame retardants to achieve synergistic effects. For instance, when combined with expandable graphite (B72142) (EG), HPCTP can improve the flame retardancy of silicone rubber foam, helping it achieve a higher Limiting Oxygen Index (LOI) and pass the UL-94 V-0 rating. researchgate.netresearchgate.net The presence of HPCTP can contribute to the formation of a more stable and coherent char layer during combustion, which acts as a barrier to heat and mass transfer. researchgate.net Studies have also explored the use of HPCTP with diatomite in SRF, indicating its versatility as a component in flame retardant systems for these materials. researchgate.net While specific LOI values for SRF containing only HPCTP are not detailed in the available research, its role as an effective synergistic agent is evident.

Polycarbonate (PC)

This compound is utilized as an effective flame retardant for polycarbonate (PC), a widely used engineering thermoplastic. Although pure polycarbonate possesses a degree of inherent flame retardancy, with a Limiting Oxygen Index (LOI) of approximately 25%, the addition of HPCTP can significantly enhance its fire safety performance. researchgate.net Research has shown that incorporating HPCTP into PC can increase the LOI and help the material achieve a V-0 rating in the UL-94 vertical burn test. researchgate.netgoogle.com

For example, the addition of a novel flame retardant derived from cyclotriphosphazene (B1200923) to a PC matrix at a 3 wt% loading increased the LOI value from 25.0% to 28.4% and allowed the composite to pass the UL-94 V-0 rating. researchgate.net In another study, the introduction of a compound synthesized from HPCTP at a mere 0.10 wt% into PC raised the LOI value from 26.8% to 35.5% and also achieved a V-0 rating. researchgate.net These findings highlight the efficiency of HPCTP-based flame retardants in polycarbonate.

Table 1: Flame Retardant Performance of this compound in Polycarbonate

| Sample | HPCTP Derivative Content (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating |

|---|---|---|---|

| Pure PC | 0 | 25.0 | V-2 |

| PC/HSPCTP | 3 | 28.4 | V-0 |

| Pure PC | 0 | 26.8 | - |

| PC/HPCTP-SK | 0.10 | 35.5 | V-0 |

Polystyrene (PS) and Expandable Polystyrene (EPS) Foams

Copper-Clad Laminates

In the electronics industry, there is a significant trend towards halogen-free flame retardants for copper-clad laminates (CCLs), which are the base materials for printed circuit boards. electronics.orggoogle.com Phosphorus-containing compounds, including phosphonitriles (a category to which this compound belongs), are primary candidates for replacing halogenated flame retardants. electronics.org These compounds are favored for their ability to impart flame retardancy without the environmental concerns associated with halogens. The mechanism of flame retardancy in epoxy-based CCLs often involves the phosphorus compound promoting char formation, which acts as an insulating layer. While the use of phosphazene-based flame retardants in CCLs is established, specific Limiting Oxygen Index (LOI) data for laminates containing this compound is not detailed in the available search results. The research in this area is focused on achieving high levels of flame retardancy (e.g., UL-94 V-0) while maintaining the required thermal and electrical properties of the laminates. electronics.org

Viscose Fiber

Viscose, a regenerated cellulose (B213188) fiber, is inherently flammable. To improve its fire safety for applications such as protective clothing and textiles, flame retardants are incorporated during the fiber spinning process. aramid.com Phosphorus-based compounds are effective for this purpose. Research on viscose rayon containing cyclotriphosphazene derivatives has shown a significant improvement in flame retardancy. The studies indicate that the modified fibers can achieve a Limiting Oxygen Index (LOI) of 28 or higher. researchgate.net Another source specifies that a flame retardant viscose fiber incorporating a phosphorous-based compound in the viscose matrix can reach an LOI of 29. aramid.com This demonstrates the efficacy of phosphazene chemistry in rendering viscose fibers flame retardant.

Table 2: Limiting Oxygen Index of Flame Retardant Viscose Fiber

| Fiber Type | Flame Retardant | Limiting Oxygen Index (LOI) (%) |

|---|---|---|

| Viscose Rayon | Cyclotriphosphazene derivative | ≥ 28 |

| FR Viscose-T100 | Phosphorous compound | 29 |

Performance Evaluation in Flame Retardancy

Limiting Oxygen Index (LOI) Testing

The Limiting Oxygen Index (LOI) is a standardized test method (such as ASTM D2863 or ISO 4589) used to determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions. vanheurck.comhavep.com The result is expressed as a volume percentage of oxygen. A higher LOI value indicates that a material is less flammable. vanheurck.com Materials with an LOI greater than 21% (the approximate concentration of oxygen in the atmosphere) are considered to be self-extinguishing in air. havep.com

The LOI test is widely used to evaluate the effectiveness of flame retardants in polymers. As seen in the preceding sections, the addition of this compound and its derivatives to various polymer composites generally leads to an increase in their LOI values. This increase is a quantitative measure of the improved flame retardancy. For example, in polycarbonate, the LOI can be increased from a baseline of around 25-27% to over 35% with the addition of small amounts of HPCTP-based additives. researchgate.net Similarly, for viscose fibers, the LOI can be raised from a flammable level to a self-extinguishing level of 28-29. aramid.comresearchgate.net The LOI test is a critical tool for researchers and manufacturers in developing and qualifying flame-retardant materials for various applications.

UL-94 Vertical Burning Test

The UL-94 vertical burning test is a widely used method to assess the flammability of plastic materials. For polymer composites incorporating this compound (HPCTP), this test is crucial in demonstrating the flame retardant's efficacy. The addition of HPCTP to various polymers has been shown to significantly improve their UL-94 rating, often enabling them to achieve a V-0 or V-1 classification, which indicates a high level of flame resistance. mdpi.comresearchgate.net

In a study involving epoxy resin (EP) composites, the addition of 9 wt% HPCTP resulted in a notable increase in the Limiting Oxygen Index (LOI) to 28.4%. mdpi.com However, at this concentration, the composite did not self-extinguish after the flame was removed and thus did not achieve a UL-94 rating. mdpi.com In combination with a synergistic flame retardant, a V-0 rating was achieved, demonstrating excellent self-extinguishing properties. mdpi.com For rigid polyurethane foam (RPUF) composites, the incorporation of HPCTP led to a maximum LOI of 24.2 vol% and a UL-94 V-1 rating. researchgate.net

The mechanism behind this improved performance involves both gas-phase and condensed-phase actions. Upon heating, HPCTP can release phosphorus- and nitrogen-containing species that act as radical scavengers in the gas phase, inhibiting the combustion process. In the condensed phase, it promotes the formation of a stable, insulating char layer on the polymer's surface. This char layer acts as a physical barrier, limiting the transfer of heat and flammable volatiles, which is critical for self-extinguishing and preventing dripping of flaming particles. mdpi.com

Table 1: UL-94 Vertical Burning Test Results for Polymer Composites with this compound

| Polymer Matrix | HPCTP Content (wt%) | Synergist | UL-94 Rating | Limiting Oxygen Index (LOI) (%) | Reference |

|---|---|---|---|---|---|

| Epoxy Resin | 9 | None | NR | 28.4 | mdpi.com |

| Epoxy Resin | 6 | H-U-3 | V-0 | 35.2 | mdpi.com |

| Polyurethane Foam | 15 | None | V-1 | 24.2 | researchgate.net |

| Polycarbonate | 4.95 | PPFBS | V-0 | - | mdpi.com |

NR: Not Rated

Cone Calorimetry (Heat Release Rate, Total Heat Release, Smoke Release)

Cone calorimetry is a powerful tool for evaluating the fire behavior of materials under controlled heat flux conditions. It provides critical data on parameters such as the heat release rate (HRR), total heat release (THR), and smoke production rate (SPR). For polymer composites containing this compound, cone calorimetry studies consistently demonstrate a significant reduction in fire hazard.

Research on epoxy composites with 9 wt% HPCTP showed a substantial decrease in the peak heat release rate (pHRR) from 942 kW/m² for the pure epoxy to 481 kW/m². mdpi.com The total heat release (THR) was also reduced from 84.4 MJ/m² to 41.7 MJ/m². mdpi.com These reductions are attributed to the formation of a stable intumescent char layer promoted by the phosphorus-based fragments from HPCTP. mdpi.com This char layer insulates the underlying polymer from the heat source, thereby slowing down its decomposition and the release of flammable gases. mdpi.com

In polymethyl methacrylate (PMMA) composites, the addition of HPCTP modified with carbon nanomaterials led to a 54.0% reduction in pHRR and a 67.9% decrease in THR. Similarly, for polycarbonate (PC), the incorporation of HPCTP along with a synergist effectively reduced the heat release. mdpi.com

Table 2: Cone Calorimetry Data for Polymer Composites with this compound

| Polymer Matrix | HPCTP Formulation | pHRR (kW/m²) | THR (MJ/m²) | Smoke Release | Reference |

|---|---|---|---|---|---|

| Epoxy Resin | Pure | 942 | 84.4 | - | mdpi.com |

| Epoxy Resin | 9 wt% HPCTP | 481 | 41.7 | Reduced SPR and TSR | mdpi.com |

| PMMA | Pure | - | - | - | |

| PMMA | C₆₀@HPCTP-2 | Reduced by 54.0% | Reduced by 67.9% | - | |

| Polycarbonate | Pure | 440.61 | - | - | mdpi.com |

| Polycarbonate | 4.95 wt% HPCTP + 0.05 wt% PPFBS | - | - | Reduced | mdpi.com |

Thermogravimetric Analysis (TGA) for Thermal Decomposition under various atmospheres

Thermogravimetric analysis (TGA) is employed to study the thermal stability and decomposition behavior of materials by measuring weight loss as a function of temperature. When this compound is incorporated into polymer composites, TGA results typically show a change in the decomposition profile, characterized by an earlier onset of degradation but a significant increase in char yield at high temperatures. researchgate.net

In a nitrogen atmosphere, TGA of epoxy composites containing HPCTP showed a lower initial decomposition temperature (T₅%) compared to the pure resin. mdpi.com This is attributed to the catalytic effect of the phosphorus-containing compounds from HPCTP, which promote earlier decomposition of the epoxy matrix. mdpi.com Despite this, the char yield at 800°C was significantly increased, indicating that HPCTP effectively promotes carbonization in the condensed phase. mdpi.com For instance, the addition of 9 wt% HPCTP to an epoxy system increased the char yield to 20.0%. mdpi.com

Under an air atmosphere, the thermal degradation of polymers typically occurs in multiple stages, including oxidative degradation of the char formed in the initial stages. mdpi.com In epoxy composites with HPCTP, an increased char yield is also observed in air, suggesting the formation of a thermally stable char that resists oxidation. mdpi.com TGA of pure HPCTP shows a single decomposition step around 345°C in both nitrogen and air atmospheres. fraunhofer.de

The increased char formation is a key aspect of the flame retardant mechanism of HPCTP. The thermally stable char layer acts as a barrier, protecting the underlying polymer from heat and oxygen, thus reducing the rate of degradation and the release of flammable volatiles. researchgate.net

Table 3: TGA Data for Polymer Composites with this compound in Nitrogen Atmosphere

| Polymer Matrix | HPCTP Formulation | T₅% (°C) | Tₘₐₓ (°C) | Char Yield at 800°C (%) | Reference |

|---|---|---|---|---|---|

| Epoxy Resin | Pure | 391 | 433 | - | mdpi.com |

| Epoxy Resin | 9 wt% HPCTP | Lower than pure EP | Lower than pure EP | 20.0 | mdpi.com |

| Epoxy Resin | 6 wt% HPCTP + 3 wt% H-U | - | - | 21.5 | mdpi.com |

Microscale Combustion Calorimetry (MCC)

Microscale Combustion Calorimetry (MCC) is a technique used to determine the combustion characteristics of materials from milligram-sized samples. It measures properties such as the heat release capacity (HRC) and the total heat of combustion. These parameters provide insights into the flammability of a material at a fundamental level.

For textiles treated with cyclophosphazene derivatives, a class of compounds to which this compound belongs, MCC has been used to evaluate their fire-retardant properties. researchgate.net The data obtained from MCC can be correlated with the results from larger-scale fire tests like cone calorimetry. researchgate.net

The primary mechanism by which phosphazene-based flame retardants reduce flammability, as would be observed in MCC, is through their action in both the condensed and gas phases. During pyrolysis, these compounds can release phosphorus-containing radicals that interfere with the chemical reactions of combustion in the gas phase. researchgate.net Simultaneously, they promote the formation of a char layer in the condensed phase, which reduces the amount of fuel available for combustion. researchgate.net This dual action leads to a lower heat release capacity and total heat of combustion, indicating a reduced fire hazard.

Thermogravimetric-Infrared (TG-IR) Spectroscopy for Pyrolysis Product Analysis

Thermogravimetric-Infrared (TG-IR) spectroscopy is a hyphenated analytical technique that combines the quantitative capabilities of TGA with the qualitative identification of evolved gases by FTIR. This method is instrumental in understanding the decomposition pathways and the flame-retardant mechanism of additives like this compound in polymer composites.

In studies of epoxy composites containing HPCTP, TG-IR analysis under a nitrogen atmosphere revealed the composition of the volatile products released during thermal degradation. mdpi.com The evolved gases for both the pure epoxy and the HPCTP-containing composites showed characteristic peaks for water (O-H stretching), carbon monoxide, carbonyl compounds (C=O stretching), benzene (B151609) derivatives, and aliphatic compounds. mdpi.com

A key finding from these studies is that the total absorbance of the decomposition products was significantly lower for the epoxy composite with 9 wt% HPCTP compared to the pure epoxy. mdpi.com This indicates that HPCTP effectively suppresses the release of flammable volatile compounds. mdpi.com The phosphorus-containing fragments from the decomposition of HPCTP promote charring reactions in the condensed phase, trapping a larger portion of the polymer backbone in the solid residue and thereby reducing the fuel supply to the gas phase. mdpi.com

The analysis of specific gas-phase products can also elucidate the gas-phase flame retardant action. The presence of phosphorus-containing species in the evolved gases, though not always directly detected by standard TG-IR, is inferred from their effect on the combustion process, such as the quenching of flame-propagating radicals.

X-ray Photoelectron Spectroscopy (XPS) for Char Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the elements within a material's surface. In the context of flame retardancy, XPS is invaluable for analyzing the chemical structure of the char residue formed during the combustion of polymer composites containing this compound.

XPS analysis of the char residues from PMMA composites modified with HPCTP revealed the presence of phosphorus and nitrogen, which were absent in the char of pure PMMA. The presence of these elements in the char is a direct indication of the condensed-phase activity of HPCTP. The analysis also showed a higher carbon content in the char of the HPCTP-containing composites, confirming that the flame retardant promotes the dehydration and carbonization of the polymer matrix.

Furthermore, XPS can provide information about the chemical bonding within the char. For instance, in polystyrene foams with a cyclotriphosphazene-based flame retardant, XPS analysis demonstrated the formation of stable P-O-C structures in the char residue. researchgate.net These thermally stable structures contribute to the integrity and barrier properties of the char layer, enhancing its effectiveness in protecting the underlying polymer.

Table 4: Relative Content of Elements in Char Residues from XPS Analysis

| Polymer Composite | C (%) | P (%) | N (%) | Reference |

|---|---|---|---|---|

| Pure PMMA | - | 0 | 0 | |

| PMMA/modified HPCTP | Increased | Present | Present |

Scanning Electron Microscopy (SEM) for Char Morphology

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to observe the surface morphology and microstructure of materials at high magnification. In the study of flame-retardant polymer composites, SEM is crucial for examining the char residue formed after combustion tests like cone calorimetry or UL-94. The morphology of the char provides significant insights into the condensed-phase flame-retardant mechanism of additives such as this compound.

SEM images of the char residue from pure epoxy resin typically show a loose and porous structure, indicating that it cannot form a continuous and stable protective layer during combustion. mdpi.com In contrast, the char residue of epoxy composites containing HPCTP is observed to be much denser, more compact, and continuous. mdpi.com This dense char structure is more effective at isolating the underlying polymer from heat and oxygen, as well as suppressing the escape of flammable gases. mdpi.com

In PMMA composites containing HPCTP modified with carbon nanomaterials, SEM analysis of the char residues also revealed a more compact and continuous structure compared to pure PMMA. This improved char morphology, characterized by reduced open porosity, contributes to sustained thermal barrier functionality throughout the combustion process. There is a strong correlation between the denser char structure and improved flame-retardant performance, such as higher LOI values and lower heat release rates.

The enhanced char formation promoted by HPCTP is a result of its ability to induce cross-linking and aromatization reactions during thermal decomposition, leading to a more graphitic and stable char. This is a key factor in its effectiveness as a flame retardant.

Functionalization and Derivatization of Hexaphenoxycyclotriphosphazene

Modification for Enhanced Properties

The modification of the hexaphenoxycyclotriphosphazene structure is a key strategy for tailoring its properties to meet the demands of specific applications, such as improved flame retardancy, thermal stability, and reactivity with polymer matrices.

Introduction of Reactive Functional Groups

Introducing reactive functional groups onto the cyclotriphosphazene (B1200923) core transforms it from a relatively passive additive into a reactive component capable of covalent integration into a polymer network. This is often achieved by substituting the precursor, hexachlorocyclotriphosphazene, with phenolic compounds that already bear the desired functional group.

This approach allows for the synthesis of derivatives with tailored reactivity. For instance, reacting HCCP with phenolic compounds containing hydroxyl, carboxyl, epoxy, or allyl groups yields hexa-substituted cyclotriphosphazenes with multiple reactive sites. These functional groups can then participate in polymerization or cross-linking reactions, leading to enhanced interfacial adhesion and improved thermal and mechanical properties of the final material. rsc.orgnih.gov

One example is the synthesis of hexa-[4-(glycidyloxycarbonyl) phenoxy]cyclotriphosphazene (CTP-EP), which contains reactive epoxide groups. researchgate.net When incorporated into polyamide 6 (PA6), these epoxy groups can react with the terminal groups of the PA6 matrix, acting as a chain extender. researchgate.net This covalent linkage improves the complex viscosity and promotes the formation of a more compact and sufficient char layer during combustion, thereby enhancing flame retardancy. researchgate.net Another approach involves introducing allyl groups, as seen in the synthesis of hexa(eugenol)cyclotriphosphazene (HECTP), by reacting HCCP with sodium eugenolate. researchgate.net These allyl groups provide sites for copolymerization, for example with bismaleimide (B1667444) (BMI) resins, to improve toughness and thermal properties. researchgate.net

The table below summarizes various reactive functional groups that have been introduced onto the cyclotriphosphazene core and their intended effects.

| Functional Group | Precursor Compound | Resulting Derivative Example | Intended Effect/Application |

| Epoxy | 4-hydroxybenzoic acid, glycidol | Hexa-[4-(glycidyloxycarbonyl) phenoxy]cyclotriphosphazene (CTP-EP) | Reactive flame retardant, chain extender for polyamides researchgate.net |

| Allyl | Eugenol | Hexa(eugenol)cyclotriphosphazene (HECTP) | Copolymerization with resins (e.g., bismaleimide) to improve toughness researchgate.net |

| Carboxyl | Methyl-4-hydroxybenzoate | Carboxyphenoxycyclophosphazenes | Flame retardancy, sites for further reaction rsc.orgbohrium.com |

| Schiff Base | 4-aminophenol (B1666318), various benzaldehydes | Hexakis-substituted cyclotriphosphazene with Schiff base moieties | Enhanced thermal stability nih.gov |

Synthesis of this compound-based Dendrimers

The unique six-fold symmetry of the cyclotriphosphazene ring makes it an excellent core for the synthesis of dendrimers and dendritic structures. By using asymmetrically substituted cyclotriphosphazene derivatives, specifically AB₅-type compounds where one substituent (A) differs from the other five (B), chemists can construct highly branched, three-dimensional macromolecules with precise structures. nih.gov

The synthesis typically begins by reacting hexachlorocyclotriphosphazene with two different nucleophiles in a controlled sequence. For example, a single N-Boc-protected 4-aminophenol can be introduced, followed by the substitution of the remaining five chlorine atoms with a different group, such as p-allyloxyphenol. nih.gov The protected group on the single substituent can then be deprotected and modified to serve as the focal point for dendritic growth or for linking to other molecules. This methodology allows for the creation of diverse dendritic architectures, including: nih.gov

Layered "Onion Peel" Dendrimers: Built by sequential addition of generational layers.

"Dumbbell-Shape" Dendrimers: Formed by connecting two dendrons.

Janus Dendrimers: Dendrimers with two distinct types of functional groups on opposite sides of the core.

These dendritic structures are being explored for a wide range of applications, from nanomaterials to catalysis and biology. nih.gov

Development of Novel Phosphazene-based Compounds

The versatility of this compound and its parent compound, HCCP, has been leveraged to create novel compounds, particularly hybrid materials that merge the properties of inorganic and organic components at the molecular level.

Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials based on cyclotriphosphazene combine the rigidity, thermal stability, and flame retardancy of the inorganic P-N ring with the processability and functionality of organic side chains. rsc.orgiipseries.org These materials are synthesized by incorporating the phosphazene core into organic polymer networks or by assembling phosphazene derivatives with other inorganic components.

One notable application is in the development of high-performance polymers. For instance, flexible and colorless films with high refractive indices (up to 1.706 at 550 nm) and excellent thermal stability (5% weight loss temperature over 320 °C) have been prepared. rsc.org This was achieved through the thiol-ene reaction of a hexa-substituted cyclotriphosphazene monomer containing vinyl groups with a commercial bifunctional aromatic thiol. rsc.org The resulting hybrid polymers exhibit high transparency and good mechanical properties, making them suitable for optical applications like LED encapsulation. rsc.org

Another area of development is in advanced flame retardant systems. Researchers have created novel synergistic flame retardants by combining HPCP with other inorganic materials like metal-organic frameworks (MOFs) and halloysite (B83129) nanotubes (HNTs). mdpi.com In one study, a novel flame-retardant nanomaterial was developed by combining UiO66-NH₂, a type of MOF, with HNTs, which then acted as a synergistic agent for HPCP in epoxy resins. mdpi.com This hybrid system improved the thermal stability and fire safety of the epoxy composite, achieving a V-0 rating in the UL-94 test. mdpi.com

Furthermore, organic-inorganic hybrid microspheres have been synthesized for flame retardant applications. A novel material was created by encapsulating aluminum hypophosphite (AHP) microspheres with a layer of cross-linked poly(cyclotriphosphazene-co-4,4'-sulfonyldiphenol) (PZS). fx361.com This PZS-AHP hybrid, when added to thermoplastic polyurethane (TPU), significantly reduced the peak heat release rate (by 82.2%) and total heat release (by 42.5%), demonstrating the effectiveness of combining the phosphazene structure with other flame-retardant components in a hybrid architecture. fx361.com

The table below presents research findings on hybrid materials incorporating a cyclotriphosphazene core.

| Hybrid Material Composition | Key Properties | Potential Application |

| Cyclotriphosphazene-thiol polymer rsc.org | High refractive index (1.673-1.706), high transparency (>87%), Td5% >320°C | Optical encapsulation resins for LEDs, antireflective coatings |

| HPCP with UiO66-NH₂ (MOF) and Halloysite Nanotubes (HNTs) mdpi.com | Improved thermal stability, UL-94 V-0 rating, LOI of 35.2% | Synergistic flame retardant for epoxy resins |

| Poly(cyclotriphosphazene-co-4,4'-sulfonyldiphenol) coated Aluminum Hypophosphite (PZS-AHP) fx361.com | Excellent thermal stability, reduced heat release rate in TPU | Flame retardant for thermoplastic polyurethane |

| Cyclophosphazene-Phenothiazine assembly iipseries.org | Tunable yellow-green emission, positive solvatochromism | Photophysical and photochemical applications |

Advanced Applications Beyond Flame Retardancy

Intrinsic Porous Materials

The rigid and pre-organized structure of the cyclotriphosphazene (B1200923) core makes it a valuable building block for the synthesis of porous organic materials. The inherent flame retardancy of the phosphazene unit can also enhance the safety of these materials. researchgate.net While distinct from Polymers of Intrinsic Microporosity (PIMs), which gain their porosity from inefficient chain packing of rigid and contorted macromolecules, materials derived from cyclophosphazene leverage the ring's geometry to construct porous networks. researchgate.netwikipedia.org

The development of porous materials from cyclophosphazene units is promising for applications in gas storage and separation. nih.gov Porous crystalline polymers, such as certain metal-organic frameworks (MOFs), have been investigated for their high porosity and large specific surface area. nih.gov In some applications, MOFs are used in conjunction with HPCTP, where the porous structure of the MOF can synergistically enhance the performance of the composite material. nih.govmdpi.com The high adsorption properties and surface pore structure of materials like halloysite (B83129) nanotubes have also been utilized alongside HPCTP in polymer composites. nih.gov

Organic Electronics

The phosphazene core is being explored for its utility in organic electronic materials. Phosphazene-based compounds have been investigated as host materials for blue phosphorescent Organic Light-Emitting Diodes (OLEDs). acs.org While this research often involves various phosphazene derivatives, it highlights the potential of the fundamental P-N backbone in electronic applications.

Specifically, HPCTP is utilized in high-performance electronic components where both flame retardancy and specific electrical properties are critical. nbinno.com Its application in materials for 5G copper clad laminates underscores its role in enabling high-speed data transmission by providing thermal stability and the necessary fire safety for these advanced electronics. nbinno.com

Catalysis

The phosphazene ring can serve as a scaffold for catalytic applications, although the specific substituents on the ring are critical in determining its activity. Research into the curing of benzoxazine (B1645224) resins has shown that different phosphazene compounds exhibit varied catalytic effects. nih.gov For instance, hexachlorocyclotriphosphazene (HCP) acts as an effective catalyst in this process. nih.gov

In contrast, hexaphenoxycyclotriphosphazene (HPP or HPCTP) was found to be entirely inactive as a catalyst for benzoxazine curing. nih.gov This inactivity is attributed to the steric shielding provided by the six bulky phenoxy groups, which prevent the phosphazene core from participating in the reaction. nih.govfraunhofer.de This finding demonstrates that while the general phosphazene structure has catalytic potential, the specific functionality of HPCTP, with its phenoxy groups, renders it catalytically inert in certain polymerization reactions. nih.gov

Smart Materials

The incorporation of cyclotriphosphazene units into polymer backbones offers a pathway to creating "smart materials" with responsive properties. Research has been reported on reversible polyurethane materials based on cyclotriphosphazene that exhibit improved flame retardancy. researchgate.net The concept of reversibility in a polymer suggests potential for applications in areas like self-healing materials or shape-memory polymers, where the material can change its properties in response to an external stimulus.

Potting Materials and Powder Coatings

HPCTP is widely used as an additive in potting materials and powder coatings to enhance their thermal stability and fire resistance. green-mountainchem.comzpmxchem.comgoyenchemical.com Potting materials, used to encapsulate and protect electronic components, benefit from HPCTP's high thermal decomposition temperature and ability to form a protective char layer upon heating. green-mountainchem.commdpi.com